molecular formula C18H12N2O3S2 B2427758 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-11-3

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2427758
CAS RN: 477554-11-3
M. Wt: 368.43
InChI Key: JYGBLSVYXZTFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide, also known as MBTC, is a chemical compound with potential applications in scientific research. It belongs to the class of chromene derivatives and has been synthesized using various methods.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid with 4-oxo-4H-chromene-3-carboxylic acid followed by amidation with ammonia.", "Starting Materials": [ "2-(methylthio)benzo[d]thiazole-6-carboxylic acid", "4-oxo-4H-chromene-3-carboxylic acid", "Ammonia" ], "Reaction": [ "Step 1: 2-(methylthio)benzo[d]thiazole-6-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-oxo-4H-chromene-3-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide.", "Step 3: The amide is then treated with ammonia in the presence of a catalyst such as palladium on carbon to form the final product, N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide." ] }

CAS RN

477554-11-3

Product Name

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide

Molecular Formula

C18H12N2O3S2

Molecular Weight

368.43

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C18H12N2O3S2/c1-24-18-20-13-7-6-10(8-15(13)25-18)19-17(22)12-9-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,22)

InChI Key

JYGBLSVYXZTFMI-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.